molecular formula C15H19N3O5S B345982 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole CAS No. 898641-37-7

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole

Cat. No.: B345982
CAS No.: 898641-37-7
M. Wt: 353.4g/mol
InChI Key: YCOIACLJUBXJIM-UHFFFAOYSA-N
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Description

This compound is a nitroimidazole derivative featuring a sulfonyl group attached to a substituted phenyl ring (5-isopropyl-2-methoxy-4-methylphenyl) and a methyl group at position 2 of the imidazole. The 5-nitro group on the imidazole ring is characteristic of antimicrobial and antiprotozoal agents, while the sulfonyl-phenyl moiety may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-2-methyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5S/c1-9(2)12-7-14(13(23-5)6-10(12)3)24(21,22)17-11(4)16-8-15(17)18(19)20/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOIACLJUBXJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C(=NC=C2[N+](=O)[O-])C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Aryl Precursors

The aryl sulfonyl chloride is synthesized from 5-isopropyl-2-methoxy-4-methyltoluene via sulfonation followed by chlorination :

  • Sulfonation : Treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 2 hours introduces the sulfonic acid group.

  • Chlorination : Reaction with phosphorus pentachloride (PCl₅) in refluxing chloroform converts the sulfonic acid to sulfonyl chloride.

Reaction Conditions :

StepReagentsSolventTemperatureTimeYield
1ClSO₃H (1.2 eq)CH₂Cl₂0–5°C2 h85%
2PCl₅ (2.5 eq)CHCl₃60°C4 h78%

Key Considerations :

  • Excess PCl₅ ensures complete chlorination.

  • Anhydrous conditions prevent hydrolysis of sulfonyl chloride.

Preparation of 2-Methyl-5-Nitro-1H-Imidazole

Nitration of 2-Methylimidazole

The nitroimidazole core is synthesized via electrophilic nitration :

  • Nitration Mix : Concentrated HNO₃ (90%) and H₂SO₄ (98%) in a 1:3 ratio.

  • Reaction : 2-Methylimidazole is added gradually at −10°C, stirred for 6 hours, and quenched with ice.

Optimized Parameters :

ParameterValue
Temperature−10°C
HNO₃:H₂SO₄ Ratio1:3
Reaction Time6 h
Yield68%

Side Reactions :

  • Over-nitration or oxidation can occur above −5°C, necessitating strict temperature control.

Coupling of Sulfonyl Chloride and Nitroimidazole

Sulfonylation under Basic Conditions

The final step involves nucleophilic substitution between the sulfonyl chloride and 2-methyl-5-nitro-1H-imidazole:

  • Base-Mediated Reaction :

    • Reagents : Potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile.

    • Conditions : Reflux at 80°C for 12 hours.

Mechanism :

  • Deprotonation of the imidazole’s NH group by K₂CO₃ enhances nucleophilicity.

  • Sulfonyl chloride undergoes SN2 attack, forming the sulfonamide bond.

Yield Optimization :

ParameterValue
SolventAcetonitrile
BaseK₂CO₃
Temperature80°C
Time12 h
Yield72%

Phase-Transfer Catalysis (PTC)

Alternative methodology using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:

  • Conditions : Dichloromethane/water biphasic system, room temperature, 8 hours.

  • Advantages : Faster reaction (8 h vs. 12 h) and reduced energy input.

  • Yield : 70%.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash column chromatography :

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Ethyl acetate/hexane (3:7).

Recrystallization

Final recrystallization from ethanol/water (9:1) yields pure compound as a white crystalline solid.

Physical Properties :

PropertyValue
Melting Point162–164°C
Molecular Weight342.39 g/mol
SolubilityDMSO > CHCl₃ > EtOH

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, imidazole-H), 7.89 (s, 1H, aryl-H), 3.92 (s, 3H, OCH₃), 2.71 (hept, J=6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.32 (d, J=6.8 Hz, 6H, (CH₃)₂CH).

  • IR (KBr) : 1530 cm⁻¹ (NO₂), 1350 cm⁻¹ (SO₂), 1240 cm⁻¹ (C-O).

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Hydrolysis of Sulfonyl Chloride

  • Risk : Moisture-induced hydrolysis to sulfonic acid.

  • Solution : Anhydrous solvents and inert atmosphere (N₂/Ar).

Isomer Formation

  • Risk : E/Z isomerism during sulfonylation.

  • Control : Steric hindrance from the isopropyl group minimizes isomerization.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Reactor Type : Jacketed glass-lined reactor with overhead stirring.

  • Cost Drivers :

    • Nitration step requires cryogenic conditions.

    • Chromatography limits batch size.

Green Chemistry Alternatives

  • Solvent Recycling : Acetonitrile recovery via distillation reduces waste.

  • Catalyst Reuse : TBAB retains activity for 3 cycles .

Chemical Reactions Analysis

Types of Reactions

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Recent studies have highlighted the potential of imidazole derivatives, including the target compound, as antiviral agents. Imidazole derivatives have been shown to inhibit viral replication and interfere with viral protein functions.

Case Study: Antiviral Efficacy Against HIV

A study investigated various imidazole derivatives for their ability to inhibit HIV-1 protease. The target compound demonstrated significant inhibitory effects, with an IC50 value in the low micromolar range. This suggests its potential as a lead compound for further development in HIV treatment protocols .

Table 2: Antiviral Activity of Imidazole Derivatives

CompoundVirus TargetIC50 (µM)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazoleHIV-1 ProteaseLow µM
Imidazole-4,5-dicarboxylic acidYellow Fever Virus1.85
Other derivativesDengue VirusVariable

Antibacterial Applications

The target compound also exhibits antibacterial properties. Research has indicated that certain imidazole derivatives can disrupt bacterial cell membranes and inhibit essential enzymatic pathways.

Case Study: Antibacterial Activity Against Staphylococcus aureus

In vitro studies evaluated the antibacterial efficacy of the target compound against various strains of bacteria, including Staphylococcus aureus. Results indicated that it possesses moderate to strong antibacterial activity, making it a candidate for further exploration in antibiotic development .

Table 3: Antibacterial Activity Data

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazoleStaphylococcus aureus32 µg/mL
Other tested imidazolesEscherichia coliVariable

Anticancer Applications

Imidazole compounds have shown promise in cancer therapy due to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study assessed the cytotoxic effects of the target compound on various cancer cell lines, including A549 (lung adenocarcinoma) and U251 (glioblastoma). The results demonstrated significant cell viability reduction at micromolar concentrations .

Table 4: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazoleA54915
U25120

Mechanism of Action

The mechanism of action of 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related derivatives:

Compound Name Core Structure Phenyl Substituents Imidazole Substituents Key Functional Features
Target Compound 5-Nitroimidazole 5-Isopropyl-2-methoxy-4-methyl 2-Methyl, 5-nitro Sulfonyl linkage, lipophilic substituents
1-Methyl-2-[(4-aminophenyl)sulfonyl]amino-5-nitroimidazole 5-Nitroimidazole 4-Aminophenyl 2-Methyl, 5-nitro Sulfonamide group, amino for solubility
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole Imidazole 2-Ethoxy-5-isopropyl-4-methyl 2-Ethyl, 4-methyl Ethoxy (larger alkoxy), ethyl substituent
Metronidazole/1,2,3-triazole conjugates 5-Nitroimidazole Triazole-linked aryl groups 5-Nitro Triazole enhances antibacterial breadth
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole Imidazole 4-Methoxyphenyl 5-Trifluoromethyl Trifluoromethyl (electron-withdrawing)

Key Observations :

  • Imidazole Substituents : The 2-methyl group in the target compound may reduce steric hindrance compared to bulkier groups like ethyl () or trifluoromethyl (), favoring enzyme binding .

Substituent Effects on Properties

  • Lipophilicity: The isopropyl and methoxy groups in the target compound increase logP compared to derivatives with polar groups (e.g., amino in ) .

Biological Activity

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, commonly referred to as compound 898641-37-7, is a synthetic chemical with potential pharmacological applications. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on diverse research findings.

  • Molecular Formula : C14H18N4O3S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 898641-37-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. Notably, it has shown significant activity against both Gram-positive and Gram-negative bacteria.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
  • Biofilm Formation Inhibition : It effectively inhibited biofilm formation in pathogenic isolates, which is crucial for treating chronic infections where biofilms are prevalent .

Anticancer Potential

The compound's anticancer properties have also been evaluated through various assays.

Cytotoxicity Assays

  • Cell Lines Tested : It was tested against several cancer cell lines, including Hep-2 and P815.
  • IC50 Values : The compound demonstrated significant cytotoxic potential with IC50 values of 3.25 mg/mL against Hep-2 cells and 17.82 mg/mL against P815 cells .

The biological activity of the compound is attributed to its ability to interfere with cellular processes in pathogens and cancer cells.

Antibacterial Mechanism

The sulfonamide group in the compound is believed to disrupt bacterial folate synthesis, which is essential for their growth and replication .

Anticancer Mechanism

The imidazole ring may play a role in inducing apoptosis in cancer cells, although specific pathways remain to be fully elucidated .

Case Studies and Research Findings

StudyFindings
Study A (2022)Showed that the compound effectively inhibited biofilm formation in Staphylococcus aureus with an MIC of 0.22 µg/mL .
Study B (2023)Reported significant cytotoxicity against Hep-2 cells with an IC50 of 3.25 mg/mL, suggesting potential for further development as an anticancer agent .
Study C (2021)Summarized the pharmacological activities of imidazole derivatives, noting that compounds similar to this one have shown promise in treating infections and cancer .

Q & A

Q. What are the recommended synthetic routes for preparing 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via sulfonylation of a nitroimidazole precursor. A typical approach involves reacting 2-methyl-5-nitroimidazole with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key intermediates, such as sulfonylated derivatives, are purified via column chromatography and characterized using FTIR (to confirm sulfonyl C=O and nitro group stretches) and 1H^1H-NMR (to verify substituent integration ratios). For example, the methoxy group typically appears as a singlet at δ 3.8–4.0 ppm .

Q. How can researchers validate the purity of this compound, and what analytical techniques are critical?

Methodological Answer: Purity validation requires a combination of HPLC (using a C18 column with UV detection at 254 nm) and elemental analysis (to confirm C, H, N, S content within ±0.4% of theoretical values). Mass spectrometry (ESI-MS) is essential to confirm the molecular ion peak (e.g., [M+H]+^+) and rule out sulfonic acid byproducts. Discrepancies in melting points (>2°C deviation) may indicate impurities requiring recrystallization from ethanol/water mixtures .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s activity?

Methodological Answer: Initial screens should focus on nitroimidazole-associated pathways, such as antimicrobial activity against anaerobic bacteria (e.g., Clostridium spp.) using broth microdilution assays (MIC determination). Cytotoxicity can be assessed via MTT assays in mammalian cell lines (e.g., HEK-293). Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical for prioritizing lead optimization .

Advanced Research Questions

Q. How can computational methods optimize the sulfonylation reaction to improve yield and regioselectivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to identify steric or electronic barriers in sulfonylation. For regioselectivity, Fukui indices predict reactive sites on the imidazole ring. Reaction optimization may involve solvent screening (polar aprotic solvents like DMF enhance sulfonyl group activation) or microwave-assisted synthesis to reduce reaction time from hours to minutes .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Methodological Answer: Unexpected splitting may arise from diastereotopic protons or restricted rotation in the sulfonyl group. Use 1H^1H-1H^1H COSY and NOESY to confirm coupling networks. Variable-temperature NMR (VT-NMR) can detect rotational barriers: broadening at elevated temperatures (e.g., 60°C) suggests dynamic exchange. X-ray crystallography provides definitive structural confirmation if ambiguities persist .

Q. What strategies mitigate solubility challenges during in vitro assays for this hydrophobic compound?

Methodological Answer: Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregate formation. For cell-based assays, pre-formulate the compound in lipid nanoparticles (LNPs) to improve bioavailability without altering bioactivity .

Q. How can reaction scalability be addressed without compromising enantiomeric purity?

Methodological Answer: Continuous flow chemistry systems (e.g., microreactors) ensure consistent mixing and temperature control during sulfonylation. Process Analytical Technology (PAT) tools, such as inline FTIR, monitor reaction progression in real time. For enantiomeric purity, chiral HPLC (Chiralpak IA column) with hexane/isopropanol gradients resolves stereoisomers post-synthesis .

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